molecular formula C15H20O7 B8223725 (2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B8223725
M. Wt: 312.31 g/mol
InChI Key: RFXAHIIJEKSSSM-OJVARPOJSA-N
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Description

(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hexahydropyrano[3,2-d][1,3]dioxine ring: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde or ketone precursors under acidic or basic conditions.

    Introduction of methoxy groups: Methoxylation can be performed using methanol in the presence of a catalyst such as sulfuric acid or using methyl iodide and a base like potassium carbonate.

    Attachment of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a suitable phenol derivative reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, (2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol serves as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological macromolecules, making it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Studies focus on its ability to modulate specific molecular targets, which could lead to the development of new treatments for diseases. Its unique structure may offer advantages in terms of selectivity and efficacy.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4aR,6S,7R,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
  • (2R,4aR,6R,7S,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Uniqueness

Compared to similar compounds, (2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is unique due to its specific methoxy and phenyl substituents. These groups confer distinct chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications. The presence of multiple chiral centers also adds to its complexity and potential for stereoselective interactions.

Properties

IUPAC Name

(2R,4aR,6S,7R,8R,8aS)-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O7/c1-18-9-5-3-8(4-6-9)14-20-7-10-13(22-14)11(16)12(17)15(19-2)21-10/h3-6,10-17H,7H2,1-2H3/t10-,11-,12-,13-,14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXAHIIJEKSSSM-OJVARPOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=C(C=C3)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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